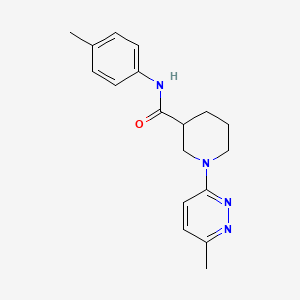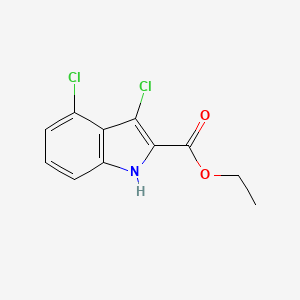![molecular formula C17H12Cl2N2O2 B2815839 2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-51-7](/img/structure/B2815839.png)
2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole (hereafter referred to as “indole”) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. Indole is a structural analog of indole-3-acetic acid (IAA), a plant hormone involved in a variety of physiological processes in plants. Indole has been studied for its potential to act as a synthetic analog of IAA, as well as for its ability to inhibit the growth of certain bacteria and fungi. In addition, indole has been studied for its potential applications in the field of drug discovery and development.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : Various synthesis techniques have been developed for indole derivatives, including multi-step reactions involving chloroethanol, sodium methanethiolate, and esterification processes. These methods yield key intermediates with potential for further chemical transformations (Liu Dong-zhi, 2005).
- Structural Investigations : Structural investigations on indole derivatives, such as 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[cyclohept]indoles, have been conducted using crystallography to understand their molecular conformations and intermolecular interactions, which are crucial for their biological activities (E. Yamuna et al., 2010).
Biological Evaluation
- Antimicrobial Activity : A series of compounds synthesized from indole-3-carbaldehyde showed antimicrobial activities, indicating their potential application in medical research for developing new antimicrobial agents (S. Muralikrishna et al., 2014).
- Cytotoxic Activity : Organotin derivatives of indomethacin, including indole compounds, have been synthesized and evaluated for their cytotoxic properties against cancer cell lines, highlighting their potential as chemotherapeutic agents (Carlos Camacho-Camacho et al., 2008).
Chemical Properties and Applications
- Corrosion Inhibition : Research into Schiff base derivatives linked to the 5-Nitro isatin moiety for carbon steel corrosion inhibition in seawater has been conducted, demonstrating the chemical versatility and application of indole derivatives in material science (A. T. Ahmed, 2018).
- COX-2 Inhibition : The synthesis of specific indole derivatives aimed at selective COX-2 inhibition suggests their potential therapeutic application in reducing inflammation and possibly treating conditions associated with COX-2 enzyme activity (S. Caron et al., 2003).
Propriétés
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-21-15-5-3-2-4-13(15)14(16(21)19)10-20-23-17(22)11-6-8-12(18)9-7-11/h2-10H,1H3/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLFONPWAYVQDE-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

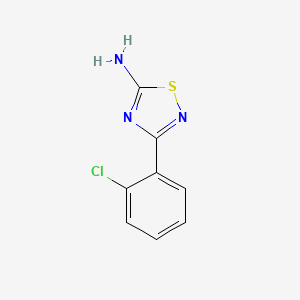
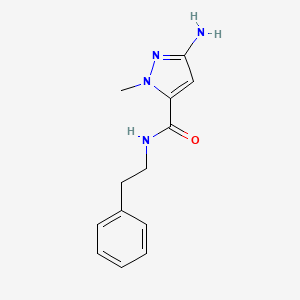
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2815759.png)
![[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride](/img/structure/B2815761.png)
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)
![N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2815764.png)
![4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2815766.png)
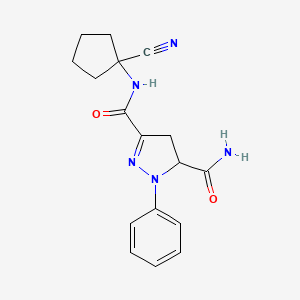
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)
![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)
